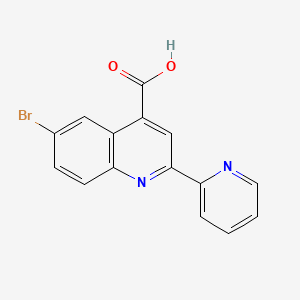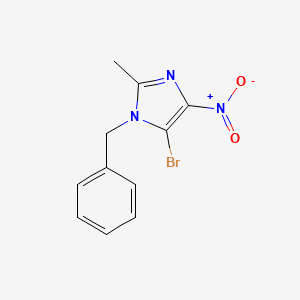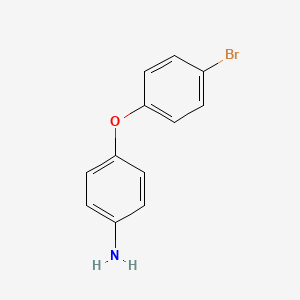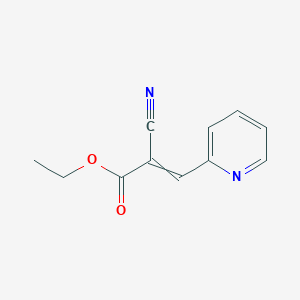
5-Amino-2-(5-Chlor-1,3-benzoxazol-2-yl)phenol
Übersicht
Beschreibung
5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is an organic compound with the molecular formula C13H9ClN2O2. It is a white to pale yellow solid with an aromatic odor. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives have been known to interact with their targets, leading to changes that result in various biological activities .
Biochemical Pathways
Benzoxazole derivatives have been known to affect various pathways, leading to downstream effects .
Result of Action
Benzoxazole derivatives have been known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Such factors can significantly impact the effectiveness of benzoxazole derivatives .
Biochemische Analyse
Biochemical Properties
5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions suggest that 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol may have antioxidant properties, which could be beneficial in mitigating oxidative damage in cells .
Cellular Effects
The effects of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. Additionally, 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol has been found to inhibit the NF-κB pathway, which is involved in inflammatory responses .
Molecular Mechanism
At the molecular level, 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition results in reduced production of pro-inflammatory mediators. Furthermore, 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At high doses, it can cause toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species .
Transport and Distribution
Within cells and tissues, 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol tends to accumulate in the cytoplasm and mitochondria .
Subcellular Localization
The subcellular localization of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is critical for its activity and function. The compound is primarily found in the cytoplasm, where it can interact with various enzymes and signaling molecules. Additionally, it can localize to the mitochondria, where it may exert its antioxidant effects. Post-translational modifications, such as phosphorylation, can influence the targeting and function of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol within the cell .
Vorbereitungsmethoden
The synthesis of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol involves several steps. One common method includes the reaction of benzoxazole with chloramine to form 5-chloro-1,3-benzoxazole. This intermediate is then reacted with 2-aminophenol under acidic conditions to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol can be compared with other benzoxazole derivatives, such as:
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- 2-(5-Methyl-1,3-benzoxazol-2-yl)phenol
- 3-(5-Chloro-1,3-benzoxazol-2-yl)phenylamine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the chlorine atom in 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol makes it unique and may enhance its reactivity and biological activity compared to other derivatives .
Eigenschaften
IUPAC Name |
5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-1-4-12-10(5-7)16-13(18-12)9-3-2-8(15)6-11(9)17/h1-6,17H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKDBJVOCNTMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425162 | |
| Record name | 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22105-55-1 | |
| Record name | 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)





![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)



